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Compound of Interest

3(2H)-Pyridazinone, 6-
Compound Name:
(ethylmethylamino)-2-phenyl-

CAS No.: 35451-63-9

Cat. No.: B12941633

Get Quote

\ J

Target Audience: Researchers, process chemists, and drug development professionals.

Executive Summary & Pharmacological Context

The 6-phenyl-4,5-dihydro-3(2H)-pyridazinone core is a privileged heterocyclic scaffold, serving
as the foundational pharmacophore for numerous cardiotonic agents (e.g., levosimendan,
pimobendan) and advanced agrochemicals . In cardiovascular pharmacology, these derivatives
function as potent inodilators by selectively inhibiting cardiac cyclic adenosine monophosphate
(cAMP) phosphodiesterase Il (PDE 111) .
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Mechanism of Action: Phenyl-pyridazinones inhibit PDE 1l to enhance cardiac contractility.
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Transitioning the synthesis of these derivatives from bench-scale discovery to pilot-scale
production requires rigorous optimization to manage highly exothermic steps, eliminate
chromatographic bottlenecks, and ensure high-purity crystallization [[1]](). Furthermore, modern
process chemistry is increasingly adopting flow and electrochemical methodologies to handle
complex functionalizations of the pyridazinone ring at scale .

Synthetic Strategy & Reaction Causality

The highly scalable, two-step classical synthesis involves:

» Friedel-Crafts Acylation: Succinic anhydride is reacted with a substituted benzene in the
presence of a Lewis acid (AICIs). Causality: AICIs coordinates with the anhydride oxygen,
generating a highly electrophilic acylium ion that undergoes electrophilic aromatic
substitution. Regioselectivity is dictated by the electronic effects of the substituents on the
benzene ring.

e Hydrazine-Mediated Cyclization: The resulting

-keto acid is condensed with hydrazine hydrate. Causality: Hydrazine acts as a bis-
nucleophile. The primary amine selectively attacks the more electrophilic ketone carbonyl to
form a hydrazone. Subsequent intramolecular attack of the secondary amine on the
carboxylic acid yields the thermodynamically stable 6-membered lactam (pyridazinone) .
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Scale-up synthetic workflow for 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives.
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Detailed Scale-Up Protocols (1.0 kg Pilot Scale)

Note: The following methodologies are engineered as self-validating systems, incorporating

specific In-Process Controls (IPCs) to ensure process integrity before advancing to subsequent

stages.

Protocol A: Synthesis of the -Keto Acid Intermediate

Step 1 (Setup): Charge a 20 L jacketed glass reactor with dichloromethane (DCM, 8.0 L),
succinic anhydride (1.0 kg, 10.0 mol), and the substituted benzene (e.g., anisole, 1.08 kg,
10.0 mol). Cool the mixture to 0-5 °C under a nitrogen atmosphere.

Step 2 (Electrophile Generation): Slowly add anhydrous AICls (2.93 kg, 22.0 mol) in 5 equal
portions over 2.5 hours. Causality: The Lewis acid-mediated ring opening is highly
exothermic. Portion-wise addition prevents thermal runaway and suppresses the formation of
unwanted diaryl byproducts. Maintain internal temperature <10 °C.

Step 3 (Reaction & IPC): Stir the mixture at room temperature for 12 hours.

o Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench in 2 mL of 1M HCI, extract with
ethyl acetate, and analyze via HPLC (UV 254 nm). The reaction is validated to proceed
when the substituted benzene peak area is <1.5%.

Step 4 (Quenching & Workup): Transfer the reaction mixture slowly into a secondary 50 L
reactor containing 15 L of ice-cold 2M HCI under vigorous agitation. Causality: The acidic
reverse-quench is critical to break the stable aluminum-product complex and prevent the
formation of intractable, gelatinous aluminum hydroxide emulsions that plague large-scale
extractions.

Step 5 (Isolation): Separate the organic layer, wash with brine (5 L), and concentrate under
reduced pressure. The crude product is precipitated using cold hexane, filtered, and dried to
yield the intermediate.

Protocol B: Cyclization to 6-(4-substituted-phenyl)-4,5-
dihydro-3(2H)-pyridazinone

Step 1 (Setup): Charge a 10 L reactor with the
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-keto acid intermediate (approx. 1.8 kg) and absolute ethanol (5.0 L). Stir to form a uniform
suspension.

e Step 2 (Nucleophilic Addition): Add hydrazine hydrate (80% aqueous, 0.75 kg, 12.0 mol)
dropwise over 30 minutes. Causality: Ethanol serves as an optimal solvent because it
solubilizes the intermediate at reflux but acts as an anti-solvent for the final product at lower
temperatures, enabling direct crystallization [[1]]().

o Step 3 (Cyclization & IPC): Heat the mixture to reflux (78 °C) for 4 hours.

o Self-Validation (IPC 2): Perform TLC (Hexane:EtOAc 1:1) and HPLC analysis. Validation is
achieved when the

-keto acid peak is completely consumed (>99% conversion).

o Step 4 (Purification via Direct Crystallization): Cool the reactor to 20 °C, then slowly add 2.0
L of deionized water to force precipitation. Cool further to 0-5 °C and age the slurry for 2
hours. Filter the crystalline solid, wash with cold water/ethanol (3:1), and dry in a vacuum
oven at 60 °C. Causality: This controlled crystallization step bypasses the need for silica gel
chromatography, drastically reducing the E-factor and making the process economically
viable for industrial production [[1]]().

Quantitative Data & Process Metrics

The transition from bench to pilot scale demonstrates significant improvements in
environmental impact (E-factor) and throughput, primarily due to the elimination of
chromatographic purification and the optimization of thermal controls.
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Removal of
chromatography

E-factor (kg waste/kg) > 150 <25 significantly lowers the
environmental
footprint.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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